(3R)-3-Methylpiperidin-3-ol hydrochloride

Catalog No.
S6585657
CAS No.
2305080-34-4
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Methylpiperidin-3-ol hydrochloride

CAS Number

2305080-34-4

Product Name

(3R)-3-Methylpiperidin-3-ol hydrochloride

IUPAC Name

(3R)-3-methylpiperidin-3-ol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

NSCBVPULCFBFGX-FYZOBXCZSA-N

SMILES

CC1(CCCNC1)O.Cl

Canonical SMILES

CC1(CCCNC1)O.Cl

Isomeric SMILES

C[C@]1(CCCNC1)O.Cl

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral compound characterized by a piperidine ring with a hydroxyl group at the 3-position and a methyl group also at the 3-position. Its molecular formula is C₆H₁₃ClN₂O, and it is often studied for its potential applications in medicinal chemistry due to its structural features that allow for various interactions with biological systems. The presence of both a hydroxyl group and a nitrogen atom in its structure contributes to its solubility and reactivity, making it a compound of interest in pharmaceutical research.

  • Organic synthesis

    The presence of the piperidine ring and the hydroxyl group suggests its potential utility as a building block in organic synthesis. Piperidine rings are prevalent in various biologically active molecules, and (3R)-3-Methylpiperidin-3-ol hydrochloride could serve as a starting material for synthesizing complex molecules with desired properties [].

  • Medicinal chemistry

    The chiral nature of the molecule (indicated by the "(3R)" designation) makes it a potential candidate for studies related to drug development. Chiral molecules can interact differently with biological targets depending on their configuration. (3R)-3-Methylpiperidin-3-ol hydrochloride could be investigated for its ability to bind to specific receptors or enzymes, potentially leading to the discovery of new therapeutic agents [].

  • Asymmetric catalysis

    The chiral center in (3R)-3-Methylpiperidin-3-ol hydrochloride could make it useful as a ligand in asymmetric catalysis. Asymmetric catalysts are crucial for synthesizing enantiopure molecules, which are essential in the development of many drugs and other chiral pharmaceuticals [].

Involving (3R)-3-Methylpiperidin-3-ol hydrochloride primarily include:

  • Hydroxylation Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: The nitrogen atom can act as a base, allowing for protonation or deprotonation depending on the pH of the environment.
  • Formation of Derivatives: The compound can be modified to form various derivatives through esterification or amination reactions, which can enhance its biological activity or alter its pharmacokinetic properties.

(3R)-3-Methylpiperidin-3-ol hydrochloride exhibits several biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress .
  • Neuroprotective Effects: Some studies suggest that compounds with similar structures can exhibit neuroprotective properties, potentially influencing neurotransmitter systems .
  • Antimicrobial Properties: Research indicates that piperidine derivatives can possess antimicrobial activity, making this compound relevant in the context of infectious diseases .

The synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride typically involves:

  • Starting Materials: The synthesis begins with commercially available piperidine.
  • Hydroxylation: A hydroxylation reaction is performed, often using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
  • Separation and Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

(3R)-3-Methylpiperidin-3-ol hydrochloride has various applications, including:

  • Pharmaceutical Development: It serves as a lead compound in the development of drugs targeting neurological disorders due to its potential neuroprotective effects.
  • Chemical Research: The compound is used in studies exploring structure-activity relationships and the design of new pharmacophores.
  • Biological Assays: It may be employed in assays evaluating antioxidant properties or enzyme inhibition.

Interaction studies involving (3R)-3-Methylpiperidin-3-ol hydrochloride focus on:

  • Receptor Binding Affinity: Investigating how the compound interacts with specific receptors in the central nervous system.
  • Enzyme Inhibition: Assessing its capacity to inhibit enzymes involved in metabolic pathways, which may have implications for drug design and therapeutic applications .

Similar Compounds

Several compounds share structural similarities with (3R)-3-Methylpiperidin-3-ol hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Methylpiperidin-2-onePiperidine ring with a ketoneExhibits distinct reactivity due to carbonyl group
4-HydroxypiperidineHydroxyl group at the 4-positionKnown for different biological activities
2,6-DimethylpiperidineTwo methyl groups on the piperidine ringEnhanced lipophilicity affecting pharmacokinetics

These compounds are unique due to variations in their functional groups and positions on the piperidine ring, which can significantly influence their biological activities and interactions within biological systems.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

151.0763918 g/mol

Monoisotopic Mass

151.0763918 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-23

Explore Compound Types